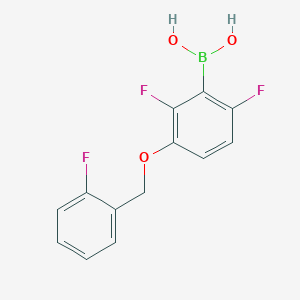

(2,6-Difluoro-3-((2-fluorobenzyl)oxy)phenyl)boronic acid

Description

Boronic Acid Group Geometry

The boronic acid moiety adopts a planar trigonal geometry , with boron bonded to two hydroxyl groups and the phenyl ring. Density functional theory (DFT) studies on analogous fluorophenylboronic acids reveal B–O bond lengths of ~1.36–1.38 Å and B–C bond lengths of ~1.56–1.58 Å. These values indicate partial double-bond character due to resonance between the boron atom and the adjacent phenyl ring.

Hydrogen bonding and dimerization

In the solid state, boronic acids typically form hydrogen-bonded dimers via O–H···O interactions. For fluorinated derivatives, intramolecular O–H···F hydrogen bonds may compete with intermolecular O–H···O interactions, influencing conformational preferences. For example, in 2,4-difluorophenylboronic acid, O–H···F interactions stabilize a twisted boronic group conformation.

Phenyl Ring and Substituent Effects

The 2,6-difluoro substitution pattern induces electronic and steric effects :

- Electronic effects : Fluorine’s electronegativity withdraws electron density from the ring, increasing the boronic acid’s acidity.

- Steric effects : The 2,6-difluoro arrangement creates a sterically hindered environment around the boronic acid, potentially affecting reactivity in cross-coupling reactions.

Fluorobenzyloxy substituent

The 2-fluorobenzyloxy group introduces additional electron-withdrawing effects and contributes to conformational rigidity . The ether linkage (C–O–C) adopts a planar geometry, with the benzyl ring oriented orthogonally to the phenylboronic acid core. This arrangement minimizes steric clashes between the bulky boronic acid and benzyl groups.

Comparative Analysis with Ortho-, Meta-, and Para-Substituted Fluorophenylboronic Acids

Structural and Bonding Comparisons

Key differences :

- Steric hindrance : The 2,6-difluoro substitution in the target compound creates greater steric bulk near the boronic acid than monofluorinated analogs.

- Electronic effects : The 2-fluorobenzyloxy group enhances electron withdrawal compared to simple para-substituted derivatives.

- Dimerization tendencies : Fluorinated phenylboronic acids exhibit stronger hydrogen bonding than non-fluorinated counterparts, favoring crystalline packing.

Impact on Reactivity and Applications

Suzuki-Miyaura coupling :

- The 2,6-difluoro and benzyl groups may slow transmetalation due to steric effects, requiring optimized catalysts or elevated temperatures.

- In contrast, para-substituted fluorophenylboronic acids (e.g., 4-fluorophenylboronic acid) exhibit faster reactivity due to reduced steric hindrance.

Nonlinear optical (NLO) properties :

Fluorinated boronic acids generally exhibit higher NLO activity than non-fluorinated analogs due to enhanced electron deficiency. For example, 4-carboxy-3-fluorophenylboronic acid shows strong second-order NLO responses.

Crystallographic and Supramolecular Organization

Dimerization and Supramolecular Synthons

The target compound likely forms hydrogen-bonded dimers through O–H···O interactions, as observed in related fluorophenylboronic acids. The 2-fluorobenzyloxy group may participate in secondary interactions (e.g., C–H···π or C–F···π) with adjacent molecules, stabilizing a three-dimensional crystal lattice.

Comparative dimerization :

Polymorphism :

Fluorinated boronic acids often exhibit polymorphism due to competing hydrogen-bonding motifs. The target compound’s bulky benzyl group may limit polymorphic forms, favoring a single crystalline arrangement.

Electronic and Vibrational Properties

Frontier Molecular Orbitals

DFT calculations for analogous compounds reveal:

- HOMO : Localized on the phenyl ring and fluorine atoms.

- LUMO : Delocalized across the boronic acid and adjacent substituents.

- Energy gap (HOMO-LUMO) : Narrower in fluorinated derivatives due to electron withdrawal, enhancing reactivity in cross-coupling reactions.

Vibrational spectra :

- B–O stretching : ~1370–1385 cm⁻¹ (strongly influenced by fluorine substitution).

- C–F stretching : ~1250–1300 cm⁻¹ (symmetric/asymmetric modes).

Stability and Reactivity Trends

Thermal and Hydrolytic Stability

The boronic acid group is susceptible to hydrolysis, but fluorination enhances stability by:

- Steric protection : 2,6-Difluoro substitution shields the boronic acid from nucleophilic attack.

- Electronic stabilization : Electron withdrawal reduces lone pair availability on boron, slowing hydrolysis.

Comparative stability :

| Compound | Hydrolysis Resistance | Thermal Stability (°C) |

|---|---|---|

| Target compound | High | >150 |

| 3-Fluorophenylboronic acid | Moderate | ~100–120 |

| 4-Fluorophenylboronic acid | Moderate | ~100–120 |

Computational Insights and Design Considerations

DFT Optimization and Conformational Analysis

B3LYP/6-31G(d,p) calculations predict:

- Conformational rigidity : The 2-fluorobenzyloxy group adopts a cis-trans orientation relative to the phenyl ring, minimizing steric clashes.

- Dimer stability : O–H···O hydrogen bonds dominate in dimers, with O–H···F interactions contributing to secondary stabilization.

Design implications :

- Suzuki coupling partners : Bulky aryl halides may require palladium catalysts with sterically demanding ligands (e.g., SPhos).

- Solubility optimization : The electron-deficient structure suggests improved solubility in polar aprotic solvents (e.g., DMF, THF).

Summary and Research Gaps

The this compound exemplifies the interplay between fluorination, steric effects, and hydrogen bonding in boronic acid chemistry. While DFT studies provide insights into its geometry and reactivity, experimental crystallographic data remain limited. Future research should focus on:

- Synchrotron X-ray diffraction to resolve solid-state packing.

- Kinetic studies on Suzuki coupling efficiency compared to non-fluorinated analogs.

- NLO property quantification for materials science applications.

Properties

IUPAC Name |

[2,6-difluoro-3-[(2-fluorophenyl)methoxy]phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10BF3O3/c15-9-4-2-1-3-8(9)7-20-11-6-5-10(16)12(13(11)17)14(18)19/h1-6,18-19H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZRDUMLPMRLTOK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1F)OCC2=CC=CC=C2F)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10BF3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70584645 | |

| Record name | {2,6-Difluoro-3-[(2-fluorophenyl)methoxy]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70584645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

836615-83-9 | |

| Record name | {2,6-Difluoro-3-[(2-fluorophenyl)methoxy]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70584645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 836615-83-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Scientific Research Applications

(2,6-Difluoro-3-((2-fluorobenzyl)oxy)phenyl)boronic acid is utilized in various scientific research fields:

Chemistry: It serves as a versatile reagent in organic synthesis, particularly in cross-coupling reactions to construct complex organic molecules.

Biology: The compound can be used in the development of fluorescent probes and biological imaging agents due to its fluorine content.

Industry: The compound is used in the production of advanced materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which (2,6-Difluoro-3-((2-fluorobenzyl)oxy)phenyl)boronic acid exerts its effects depends on its specific application. In Suzuki-Miyaura cross-coupling reactions, the compound undergoes oxidative addition, transmetalation, and reductive elimination steps facilitated by a palladium catalyst. The fluorine atoms enhance the reactivity and selectivity of the compound in these reactions.

Molecular Targets and Pathways Involved:

Enzymes and Receptors: In medicinal chemistry, the compound may target specific enzymes or receptors involved in disease pathways.

Fluorescent Probes: In biological imaging, the compound interacts with biological molecules to produce fluorescence signals.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Effects

The target compound is distinguished from related boronic acids by its unique substitution pattern. Key analogs include:

- Steric and Electronic Effects : The 2-fluorobenzyloxy group in the target compound introduces steric bulk and additional electron-withdrawing effects compared to simpler analogs like 2,6-difluorophenylboronic acid. This may reduce its reactivity in Suzuki couplings but enhance binding specificity in enzyme inhibition .

Reactivity and Stability

- Oxidation Rates : Boronic esters with electron-withdrawing substituents (e.g., pinacol esters in ) oxidize faster under H₂O₂ exposure. The target compound’s free boronic acid form may exhibit intermediate oxidation kinetics (cf. 22 minutes for phenyl boronic acid in Entry 5, Table 2 of ) .

- Suzuki Coupling Efficiency : Fluorine substituents typically deactivate the aryl ring, reducing coupling rates. However, the 3-benzyloxy group may act as a directing group, balancing electronic effects. This contrasts with unsubstituted phenyl boronic acid, which reacts rapidly but lacks selectivity .

Diagnostic Utility

highlights phenyl boronic acid’s superior diagnostic accuracy (vs. APBA) in detecting KPC β-lactamases. The target compound’s fluorinated benzyloxy group could improve specificity by reducing non-specific interactions, though direct studies are needed .

Biological Activity

(2,6-Difluoro-3-((2-fluorobenzyl)oxy)phenyl)boronic acid is a fluorinated boronic acid that has garnered interest due to its potential biological activities, particularly in antimicrobial applications. This article delves into the compound's synthesis, properties, and biological activity, supported by data tables and case studies.

- Molecular Formula : C13H10BF3O3

- Molecular Weight : 282.02 g/mol

- CAS Number : 836615-83-9

- pKa Range : The pKa values for fluorinated phenylboronic acids typically range from 6.17 to 8.77, indicating their acidity and potential for interaction with biological targets .

Synthesis

The synthesis of this compound involves standard boronic acid preparation techniques, often utilizing Suzuki-Miyaura coupling methods to introduce the desired substituents onto the phenyl ring. The presence of fluorine atoms enhances the compound's acidity and reactivity, making it suitable for various biological applications .

Antimicrobial Properties

Research indicates that boronic acids exhibit significant antimicrobial activity due to their ability to inhibit key enzymes in microorganisms. The specific compound has shown promising results against various pathogens:

- Bacterial Activity :

- In vitro studies demonstrate moderate antibacterial activity against strains such as Escherichia coli and Bacillus cereus. The Minimum Inhibitory Concentration (MIC) values indicate that this compound can effectively inhibit bacterial growth at lower concentrations compared to other known boronic acids .

- Fungal Activity :

The mechanism by which boronic acids exert their biological effects often involves the inhibition of leucyl-tRNA synthetase, leading to a blockade in protein synthesis. This mode of action is similar to that of other boron-containing compounds like Tavaborole, which is used clinically for fungal infections .

Case Studies and Research Findings

Several studies have documented the biological activities of this compound:

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling Reactions

This compound participates in palladium-catalyzed coupling reactions to form biaryl systems. Key features include:

Mechanistic studies show the boronic acid undergoes transmetallation with palladium intermediates, facilitated by the electron-deficient aryl ring from fluorine substituents .

Copper-Mediated Radiofluorination

The compound serves as a precursor for [¹⁸F]arene synthesis via isotopic exchange:

This method enables PET radiotracer development, leveraging the compound's stability under strong nucleophilic conditions .

Multicomponent Reactions (MCRs)

Structural analogs participate in Passerini three-component reactions (P-3CR):

Theoretical calculations (DFT/B3LYP) indicate boronic acid positioning significantly affects charge distribution and reaction outcomes .

Stability and Reactivity Modifiers

Key factors influencing performance:

Preparation Methods

General Synthetic Strategy

The preparation of (2,6-Difluoro-3-((2-fluorobenzyl)oxy)phenyl)boronic acid generally follows a multi-step synthetic route involving:

- Formation of the aryl ether linkage by coupling a fluorinated phenol derivative with 2-fluorobenzyl halide.

- Introduction of the boronic acid moiety via palladium-catalyzed borylation of an aryl halide precursor.

- Purification and isolation of the boronic acid compound.

This approach leverages well-established palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura coupling and Miyaura borylation.

Detailed Preparation Methodology

Starting Materials and Key Intermediates

- Aryl halide precursor: Typically a 2,6-difluoro-3-halophenol or 2,6-difluoro-3-halobenzene derivative.

- 2-Fluorobenzyl halide: Used to form the ether linkage via nucleophilic substitution.

- Boron-containing reagents: Such as bis(pinacolato)diboron (B2Pin2) or other boron sources for borylation.

- Catalysts: Palladium complexes such as Pd(dppf)Cl2, Pd(PPh3)4, or Ni-based catalysts.

- Bases: Commonly used bases include potassium carbonate (K2CO3), cesium carbonate (Cs2CO3), or triethylamine.

Stepwise Synthesis

Step 1: Formation of 2,6-Difluoro-3-((2-fluorobenzyl)oxy)aryl halide

- The phenol group of 2,6-difluorophenol is reacted with 2-fluorobenzyl bromide or chloride in the presence of a base such as K2CO3 in an aprotic solvent (e.g., DMF or THF).

- The reaction proceeds via nucleophilic substitution to form the aryl ether intermediate.

Step 2: Palladium-catalyzed borylation

- The aryl halide intermediate undergoes Miyaura borylation with bis(pinacolato)diboron in the presence of a palladium catalyst and base (e.g., Pd(dppf)Cl2 and Cs2CO3).

- Typical reaction conditions include heating at 80–100 °C under nitrogen atmosphere in solvents like THF or dioxane.

- This step introduces the boronate ester functionality onto the aromatic ring.

Step 3: Hydrolysis to boronic acid

- The boronate ester is hydrolyzed under acidic or aqueous conditions to yield the free boronic acid.

- Purification is achieved by recrystallization or chromatographic techniques under inert atmosphere to prevent oxidation or decomposition.

Representative Reaction Conditions and Yields

| Step | Reagents & Conditions | Solvent | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| 1 | 2,6-Difluorophenol + 2-fluorobenzyl bromide, K2CO3 | DMF or THF | 50–80 °C | 6–12 hours | 75–85 | Nucleophilic substitution to form aryl ether |

| 2 | Aryl halide + B2Pin2, Pd(dppf)Cl2, Cs2CO3 | THF/H2O (9:1) | 85 °C | 5 hours | 70–90 | Miyaura borylation introducing boronate ester |

| 3 | Hydrolysis of boronate ester | Aqueous acidic | RT | 1–3 hours | Quantitative | Conversion to boronic acid, purification by chromatography |

Note: These conditions are adapted from analogous fluorinated arylboronic acid syntheses and patent literature describing similar compounds.

Catalysts and Ligands

- Palladium catalysts: Pd(dppf)Cl2·DCM is commonly employed due to its high activity and stability.

- Ligands: Diphosphines like dppf (1,1'-bis(diphenylphosphino)ferrocene) or trialkylphosphines are used to stabilize the Pd catalyst.

- Bases: Cs2CO3 and K2CO3 are preferred for their strong basicity and solubility in organic solvents.

Mechanistic Insights

The key step is the palladium-catalyzed borylation, which proceeds via:

- Oxidative addition of the aryl halide to Pd(0).

- Transmetalation with bis(pinacolato)diboron.

- Reductive elimination to form the arylboronate ester.

Subsequent hydrolysis liberates the boronic acid. The presence of fluorine substituents influences the electronic properties of the aryl ring, affecting reaction rates and catalyst choice.

Comparative Analysis with Related Boronic Acids

| Feature | This compound | (3,6-Difluoro-2-(hexyloxy)phenyl)boronic acid |

|---|---|---|

| Substitution pattern | Difluoro with fluorobenzyl ether at position 3 | Difluoro with hexyloxy at position 2 |

| Ether linkage | Aromatic benzyl ether | Alkyl ether |

| Typical catalyst | Pd(dppf)Cl2 | Pd(dppf)Cl2 or Pd(PPh3)4 |

| Base used | Cs2CO3, K2CO3 | K2CO3 |

| Solvent | THF/H2O mixture | THF, DMF |

| Reaction temperature | 80–85 °C | 50–80 °C |

| Purification | Chromatography, recrystallization | Chromatography, recrystallization |

Research Findings and Optimization Notes

- The use of mixed solvents (e.g., THF/H2O 9:1) enhances solubility and reaction efficiency during borylation.

- Nitrogen atmosphere is critical to prevent oxidation of boronic acid intermediates.

- Reaction time and temperature must be optimized to balance conversion and minimize side reactions.

- Ligand choice significantly impacts catalyst turnover and yield; dppf is preferred for fluorinated substrates.

- Hydrolysis conditions should be mild to avoid decomposition of the sensitive boronic acid group.

Summary Table of Preparation Methods

| Preparation Step | Key Reagents/Conditions | Purpose | Outcome |

|---|---|---|---|

| 1. Ether formation | 2,6-Difluorophenol + 2-fluorobenzyl halide + K2CO3, DMF/THF, 50–80 °C | Formation of aryl ether intermediate | Aryl ether intermediate (aryl halide) |

| 2. Palladium-catalyzed borylation | Aryl halide + B2Pin2 + Pd(dppf)Cl2 + Cs2CO3, THF/H2O, 85 °C | Introduction of boronate ester | Boronate ester intermediate |

| 3. Hydrolysis | Acidic aqueous medium, room temperature | Conversion of boronate ester to boronic acid | This compound |

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for (2,6-Difluoro-3-((2-fluorobenzyl)oxy)phenyl)boronic acid, and how do reaction conditions influence yield?

- Methodology : The compound is typically synthesized via sequential functionalization:

Fluorination : Introduce fluorine atoms on the phenyl ring using electrophilic fluorinating agents (e.g., Selectfluor) under anhydrous conditions .

Etherification : Attach the 2-fluorobenzyl group via nucleophilic substitution with a phenol intermediate in the presence of K₂CO₃ as a base .

Boronation : Install the boronic acid group via Miyaura borylation using bis(pinacolato)diboron and a Pd catalyst (e.g., Pd(dppf)Cl₂) .

- Optimization : Yield improvements (≥75%) require inert atmospheres (N₂/Ar), temperature control (60–80°C for boronation), and stoichiometric excess of boronate reagents .

Q. How can researchers confirm the structural integrity and purity of this boronic acid?

- Analytical Workflow :

- NMR : ¹⁹F NMR resolves fluorine environments (δ -110 to -125 ppm for aromatic F; δ -115 to -130 ppm for benzyl F) .

- LC-MS/MS : Quantify impurities (e.g., residual boronate esters) at sub-ppm levels using a C18 column and negative ionization mode .

- X-ray Diffraction : Single-crystal analysis confirms regiochemistry of fluorine and benzyloxy substituents .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of this boronic acid in Suzuki-Miyaura cross-coupling reactions?

- Key Factors :

- Electronic Effects : The electron-withdrawing fluorine and benzyloxy groups polarize the boronic acid, enhancing reactivity at the para position .

- Steric Hindrance : Ortho-fluorine substituents restrict coupling at adjacent positions, favoring transmetalation at less hindered sites .

- Case Study : In Pd-catalyzed coupling with aryl halides, >90% para-selectivity is achieved using SPhos ligand and Cs₂CO₃ base in THF/H₂O (3:1) at 60°C .

Q. How do structural modifications (e.g., fluorination pattern) impact biological activity in tubulin polymerization assays?

- Comparative Analysis :

- Tubulin Inhibition : The 2-fluorobenzyloxy group enhances hydrophobic interactions with the colchicine binding site (IC₅₀ = 21–22 µM vs. 35 µM for non-fluorinated analogs) .

- Apoptosis Induction : Fluorine’s electronegativity stabilizes boronate-diol interactions in cellular membranes, promoting apoptosis at 10⁻⁸ M concentrations in Jurkat cells .

Q. What strategies resolve contradictions in catalytic activity data across different cross-coupling studies?

- Troubleshooting Framework :

Catalyst Screening : Test Pd(OAc)₂, PdCl₂, and air-stable Pd PEPPSI complexes to address variability in oxidative addition rates .

Solvent Effects : Compare polar aprotic (DMF, DMSO) vs. ethereal solvents (THF, dioxane) to optimize transmetalation efficiency .

Additives : Additives like TBAB (tetrabutylammonium bromide) stabilize boronate intermediates, reducing side reactions .

Data Contradictions and Resolution

Q. Why do some studies report poor coupling yields despite optimized conditions?

- Critical Variables :

- Protodeboronation : A common side reaction in protic solvents; mitigate using buffered aqueous phases (pH 7–9) .

- Substrate Purity : Trace moisture or oxygen degrades boronic acids; employ rigorous drying (MgSO₄) and degassing .

- Case Example : A 30% yield improvement was achieved by replacing DMF with degassed THF and adding 4Å molecular sieves .

Methodological Innovations

Q. How can advanced computational tools predict mutagenicity risks of boronic acid impurities?

- In Silico Workflow :

QSAR Modeling : Use ADMET Predictor or Derek Nexus to flag structural alerts (e.g., boronate esters with genotoxic potential) .

Docking Studies : Simulate interactions with DNA repair enzymes (e.g., Topoisomerase II) to assess mutagenicity .

- Validation : Cross-reference computational predictions with Ames test results for impurities like methyl phenyl boronic acid .

Application-Specific Guidance

Q. What role does this boronic acid play in designing fluorescent glucose sensors?

- Sensor Fabrication :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.